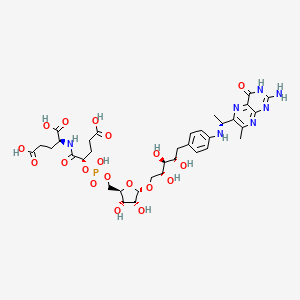

Sarcinapterin

描述

属性

CAS 编号 |

89157-12-0 |

|---|---|

分子式 |

C35H48N7O19P |

分子量 |

901.8 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2R,3S,4R,5S)-5-[(2R,3S,4S)-5-[4-[[(1R)-1-(2-amino-7-methyl-4-oxo-3H-pteridin-6-yl)ethyl]amino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C35H48N7O19P/c1-14(25-15(2)38-30-26(40-25)32(53)42-35(36)41-30)37-17-5-3-16(4-6-17)11-19(43)27(49)20(44)12-58-34-29(51)28(50)22(60-34)13-59-62(56,57)61-21(8-10-24(47)48)31(52)39-18(33(54)55)7-9-23(45)46/h3-6,14,18-22,27-29,34,37,43-44,49-51H,7-13H2,1-2H3,(H,39,52)(H,45,46)(H,47,48)(H,54,55)(H,56,57)(H3,36,38,41,42,53)/t14-,18+,19+,20-,21+,22-,27+,28-,29-,34+/m1/s1 |

InChI 键 |

ZZZXRXDSTUEPEK-VBKPQRTLSA-N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Sarcinapterin; |

产品来源 |

United States |

Foundational & Exploratory

The Biosynthesis of 5,6,7,8-Tetrahydrosarcinapterin: A Technical Guide for Researchers

December 2025

Abstract

5,6,7,8-Tetrahydrosarcinapterin (B1178067) (H4SPT) is a crucial C1-carrier coenzyme in methanogenic archaea, particularly within the order Methanosarcinales. It is a structural analog of tetrahydromethanopterin (H4MPT), distinguished by the presence of a terminal L-glutamate residue. This addition is critical for its function in specific methanogenic pathways. This technical guide provides a comprehensive overview of the current understanding of the H4SPT biosynthetic pathway, including its enzymatic steps, key intermediates, and the available quantitative data. Detailed methodologies for relevant enzymatic assays are also presented to facilitate further research in this area. This document is intended for researchers, scientists, and drug development professionals interested in the unique metabolic pathways of archaea.

Introduction

Methanogenesis, the biological production of methane, is a vital process in the global carbon cycle, exclusively carried out by archaea. This metabolic process relies on a unique set of coenzymes for the sequential reduction of carbon dioxide to methane. Among these, tetrahydromethanopterin (H4MPT) and its derivative, 5,6,7,8-tetrahydrothis compound (H4SPT), play a central role as carriers of one-carbon units at various oxidation states. H4SPT is structurally distinct from H4MPT due to the addition of an α-L-glutamate moiety to the ribose of the ribofuranosylaminobenzene phosphate (B84403) group. This modification is catalyzed by the enzyme tetrahydrothis compound synthase.

This guide will first delineate the biosynthetic pathway of the precursor molecule, H4MPT, from guanosine (B1672433) triphosphate (GTP), and then detail the final enzymatic step leading to H4SPT. While significant progress has been made in identifying the initial enzymes of the H4MPT pathway, it is important to note that several enzymes in the later stages of the pathway remain to be definitively identified and characterized.

The Biosynthetic Pathway of 5,6,7,8-Tetrahydrothis compound

The biosynthesis of H4SPT is a two-stage process:

-

Synthesis of the precursor, 5,6,7,8-Tetrahydromethanopterin (H4MPT).

-

Conversion of H4MPT to H4SPT.

Biosynthesis of Tetrahydromethanopterin (H4MPT)

The biosynthesis of H4MPT is a complex pathway that begins with GTP. The pathway can be broadly divided into the formation of the pterin (B48896) core and the formation and attachment of the side chain.

The initial steps in the formation of the pterin moiety of H4MPT are analogous to the biosynthesis of other pterins, such as tetrahydrobiopterin (B1682763) and folate.

-

Step 1: Conversion of GTP to 7,8-Dihydroneopterin (B1664191) triphosphate. This reaction is catalyzed by GTP cyclohydrolase I (EC 3.5.4.16). This enzyme is the rate-limiting step in the biosynthesis of many pterins[1][2][3][4].

-

Step 2: Formation of 6-Hydroxymethyl-7,8-dihydropterin (B3263101). In methanogens, 7,8-dihydroneopterin aldolase (B8822740) (EC 4.1.2.25) catalyzes the conversion of 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin[5].

A key and unique step in H4MPT biosynthesis is the formation of the C-riboside bond.

-

Step 3: Formation of 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate (β-RFA-P). This unusual reaction involves the condensation of p-aminobenzoic acid (pABA) and 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP), catalyzed by β-ribofuranosyl-aminobenzene 5'-phosphate synthase (β-RFA-P synthase). This enzyme is unique as it forms a C-C bond between the ribose and the aromatic ring, with concomitant decarboxylation of pABA.

The subsequent steps involving the condensation of the pterin moiety with the side chain and further modifications are less well-characterized, and several of the enzymes involved have not yet been identified. It is known that the pathway involves the formation of a phosphodiester bond and the addition of α-hydroxyglutarate.

Conversion of H4MPT to 5,6,7,8-Tetrahydrothis compound (H4SPT)

The final and defining step in H4SPT biosynthesis is the addition of an L-glutamate residue to H4MPT.

-

Final Step: Ligation of L-Glutamate to H4MPT. This reaction is catalyzed by tetrahydrothis compound synthase (EC 6.3.2.33). The enzyme utilizes ATP to ligate L-glutamate to the terminal ribose of H4MPT, forming an amide bond and yielding H4SPT, ADP, and phosphate.

Quantitative Data

Quantitative data for the enzymes of the H4SPT biosynthetic pathway are limited. The most comprehensive kinetic data available are for β-RFA-P synthase from Methanococcus jannaschii.

| Enzyme | Substrate(s) | K_m_ (mM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | Source Organism | Reference(s) |

| β-RFA-P Synthase | p-Aminobenzoic acid (pABA) | 0.15 | 375 | 0.23 | Methanococcus jannaschii | |

| 5-Phospho-α-D-ribosyl-1-pyrophosphate (PRPP) | 1.50 | 375 | 0.23 | Methanococcus jannaschii | ||

| Dihydroneopterin Aldolase | 7,8-Dihydroneopterin | Not Reported | Not Reported | ~0.07 (at room temp) | Methanocaldococcus jannaschii | |

| Tetrahydrothis compound Synthase | Tetrahydromethanopterin | Not Reported | Not Reported | Not Reported | Methanosarcinales | |

| L-Glutamate | Not Reported | Not Reported | Not Reported | Methanosarcinales | ||

| ATP | Not Reported | Not Reported | Not Reported | Methanosarcinales |

Note: The k_cat_ for Dihydroneopterin Aldolase is an approximation at room temperature, with a much higher k_cat_/K_m_ observed at its optimal temperature of 70°C. Further kinetic characterization of this and other enzymes in the pathway is required.

Experimental Protocols

Assay for Dihydroneopterin Aldolase (DHNA) Activity

This protocol is based on the method described for the enzyme from Methanocaldococcus jannaschii.

Principle: The enzymatic conversion of 7,8-dihydroneopterin (H₂Neo) to 6-hydroxymethyl-7,8-dihydropterin (6-HMD) is monitored. The reaction products are oxidized to their fluorescent pterin forms and quantified by HPLC.

Materials:

-

Purified DHNA enzyme

-

7,8-dihydroneopterin (H₂Neo) substrate

-

TES/KCl buffer (40 mM, pH 7.4)

-

MgCl₂ (8 mM)

-

DTT (16 mM)

-

1 M HCl

-

Saturated solution of iodine in methanol

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare a 200 µL reaction mixture containing 40 mM TES/KCl buffer (pH 7.4), 8 mM MgCl₂, 16 mM DTT, 110 µM H₂Neo, and an appropriate amount of purified DHNA enzyme (e.g., 7 ng).

-

Seal the reaction vessel under argon to maintain anaerobic conditions.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 70°C for the M. jannaschii enzyme) for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding 20 µL of 1 M HCl.

-

Oxidize the dihydropterin products to their fluorescent forms by adding 8 µL of a saturated solution of iodine in methanol.

-

Incubate at room temperature for 30 minutes.

-

Analyze the sample by HPLC with fluorescence detection to separate and quantify the substrate (neopterin) and product (6-hydroxymethylpterin).

Assay for β-Ribofuranosyl-aminobenzene 5'-phosphate (β-RFA-P) Synthase Activity

This protocol is based on the methods used for the enzyme from Methanococcus jannaschii.

Principle: The enzymatic reaction releases ¹⁴CO₂ from [carboxyl-¹⁴C]pABA, which is trapped and quantified by scintillation counting.

Materials:

-

Purified β-RFA-P synthase

-

[carboxyl-¹⁴C]p-aminobenzoic acid

-

5-Phospho-α-D-ribosyl-1-pyrophosphate (PRPP)

-

Reaction buffer (e.g., MES buffer, pH 6.0)

-

MgCl₂

-

Scintillation vials containing a CO₂ trapping agent (e.g., hyamine hydroxide)

-

Scintillation cocktail

Procedure:

-

Prepare a reaction mixture in a sealed vial containing the reaction buffer, MgCl₂, PRPP, and an appropriate amount of purified β-RFA-P synthase.

-

Initiate the reaction by injecting [carboxyl-¹⁴C]pABA.

-

Incubate at the optimal temperature for the enzyme with gentle shaking.

-

Stop the reaction at various time points by injecting a strong acid (e.g., HCl) to release the ¹⁴CO₂.

-

The released ¹⁴CO₂ is trapped in the scintillation vial.

-

Add scintillation cocktail to the vials and quantify the radioactivity using a scintillation counter.

-

Calculate the rate of reaction based on the amount of ¹⁴CO₂ produced over time.

Assay for Tetrahydrothis compound (H4SPT) Synthase Activity

A detailed, standardized protocol for assaying H4SPT synthase is not well-documented. However, a coupled assay could be designed based on the consumption of ATP or the production of ADP. Alternatively, HPLC or mass spectrometry could be used to directly measure the formation of H4SPT from H4MPT.

Principle (Hypothetical Coupled Assay): The production of ADP is coupled to the oxidation of NADH through the activities of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm is monitored.

Materials:

-

Partially purified or recombinant H4SPT synthase

-

Tetrahydromethanopterin (H4MPT)

-

L-Glutamate

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

MgCl₂

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, MgCl₂, H4MPT, L-glutamate, ATP, PEP, and NADH.

-

Add PK and LDH to the mixture.

-

Initiate the reaction by adding H4SPT synthase.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADH oxidation is proportional to the rate of ADP production and thus the activity of H4SPT synthase.

Visualizations

Biosynthetic Pathway of 5,6,7,8-Tetrahydrothis compound

Caption: Overview of the biosynthetic pathway of 5,6,7,8-tetrahydrothis compound.

Experimental Workflow for Dihydroneopterin Aldolase Assay

Caption: Experimental workflow for the dihydroneopterin aldolase (DHNA) activity assay.

Conclusion and Future Directions

The biosynthesis of 5,6,7,8-tetrahydrothis compound represents a fascinating and unique metabolic pathway in methanogenic archaea. While the initial and final enzymatic steps have been identified and characterized to some extent, significant gaps remain in our understanding of the complete pathway, particularly the later stages of H4MPT synthesis. Future research should focus on:

-

Identification and characterization of the missing enzymes in the H4MPT biosynthetic pathway.

-

Comprehensive kinetic analysis of all enzymes in the pathway to understand the flux and regulation.

-

Elucidation of the regulatory mechanisms that control the biosynthesis of H4MPT and H4SPT.

-

Development and standardization of robust experimental protocols for all enzymatic assays.

A complete understanding of this pathway will not only provide fundamental insights into the metabolism of methanogens but may also open avenues for the development of specific inhibitors targeting methanogenesis, with potential applications in agriculture and environmental science. This guide provides a solid foundation for researchers to build upon in their efforts to unravel the complexities of this essential archaeal metabolic pathway.

References

- 1. Mechanism of 4-(beta-D-ribofuranosyl)aminobenzene 5'-phosphate synthase, a key enzyme in the methanopterin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of pteridines. Stopped-flow kinetic analysis of GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reaction mechanism of GTP cyclohydrolase I: single turnover experiments using a kinetically competent reaction intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The determination of pterins in biological samples by liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Tetrahydrosarcinapterin in Methanogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanogenesis, the biological production of methane (B114726), is a complex anaerobic process central to the global carbon cycle and a key area of research for biofuel production and climate change mitigation. This technical guide provides an in-depth exploration of the pivotal role of tetrahydrosarcinapterin (H₄SPT), a crucial C₁ carrier coenzyme in the methanogenic pathways of Methanosarcina species and other methanogens. We will delve into the enzymatic reactions, quantitative data, experimental protocols, and the intricate signaling pathways involving H₄SPT, offering a comprehensive resource for researchers in the field.

The Tetrahydrothis compound Pathway: A Hub for C₁ Transfer

Tetrahydrothis compound is a derivative of tetrahydromethanopterin (H₄MPT) and serves as the primary carrier of one-carbon units at various oxidation states during methanogenesis. The core function of H₄SPT is to accept a C₁ unit from a donor molecule and sequentially reduce it to the methyl level before transferring it to coenzyme M, the penultimate step in methane formation.

Key Enzymes and Reactions

The C₁ transfer reactions involving H₄SPT are catalyzed by a series of specialized enzymes. The initial step involves the transfer of a formyl group from formyl-methanofuran (formyl-MFR) to H₄SPT, a reaction catalyzed by formylmethanofuran:tetrahydrothis compound formyltransferase. This is followed by a series of reduction steps to ultimately form methyl-H₄SPT. The final C₁ transfer to coenzyme M is mediated by methyl-H₄SPT:coenzyme M methyltransferase.

Quantitative Data on H₄SPT-Dependent Enzymes

Precise kinetic data for enzymes utilizing H₄SPT as a substrate are crucial for understanding the efficiency and regulation of the methanogenic pathway. While specific kinetic parameters for H₄SPT-dependent enzymes are not extensively reported in the literature, data from the closely related H₄MPT-dependent enzymes provide valuable insights. It is important to note that these values may differ for H₄SPT and represent a significant area for future research.

| Enzyme | Substrate(s) | Km (µM) | Vmax (µmol/min/mg) | Organism |

| Formylmethanofuran:Tetrahydromethanopterin Formyltransferase | Formyl-MFR, H₄MPT | 1.5, 1.2 | 480 | Methanosarcina barkeri |

| Methyl-H₄MPT:Coenzyme M Methyltransferase | Methyl-H₄MPT, CoM | 25, 15 | 1.2 | Methanosarcina barkeri |

Table 1: Kinetic Parameters of Key H₄MPT-Dependent Enzymes in Methanosarcina barkeri. Data are indicative and may vary for H₄SPT.

Experimental Protocols

Purification of Formylmethanofuran:Tetrahydrothis compound Formyltransferase from Methanosarcina species

This protocol is adapted from methods used for the purification of the analogous enzyme from Methanosarcina barkeri.[1]

Materials:

-

Anaerobic chamber or glove box

-

French pressure cell

-

Ultracentrifuge

-

DEAE-Sepharose, Phenyl-Sepharose, and Superdex 200 chromatography columns

-

Buffer A: 50 mM Tris-HCl (pH 7.6), 10 mM 2-mercaptoethanol

-

Buffer B: Buffer A with 1 M (NH₄)₂SO₄

-

Buffer C: Buffer A with 0.5 M NaCl

Procedure:

-

Grow Methanosarcina cells under appropriate anaerobic conditions and harvest by centrifugation.

-

Resuspend the cell pellet in Buffer A and lyse the cells using a French press.

-

Remove cell debris by ultracentrifugation.

-

Apply the supernatant to a DEAE-Sepharose column equilibrated with Buffer A. Elute with a linear gradient of NaCl (0 to 0.5 M) in Buffer A.

-

Pool the active fractions and add (NH₄)₂SO₄ to a final concentration of 1 M.

-

Apply the sample to a Phenyl-Sepharose column equilibrated with Buffer B. Elute with a decreasing linear gradient of (NH₄)₂SO₄ (1 to 0 M) in Buffer A.

-

Concentrate the active fractions and apply to a Superdex 200 gel filtration column equilibrated with Buffer C.

-

Collect fractions and assay for formyltransferase activity. Pool the purest fractions and store under anaerobic conditions.

Assay for Methyl-H₄SPT:Coenzyme M Methyltransferase Activity

This assay measures the transfer of the methyl group from methyl-H₄SPT to coenzyme M.[2]

Materials:

-

Anaerobic cuvettes

-

Spectrophotometer

-

Methyl-H₄SPT (substrate)

-

Coenzyme M (substrate)

-

Purified methyl-H₄SPT:coenzyme M methyltransferase

-

Assay Buffer: 50 mM Tris-HCl (pH 7.6), 10 mM MgCl₂, 5 mM dithiothreitol

Procedure:

-

Prepare the reaction mixture in an anaerobic cuvette containing Assay Buffer, coenzyme M, and the purified enzyme.

-

Initiate the reaction by adding methyl-H₄SPT.

-

Monitor the decrease in absorbance at a specific wavelength corresponding to the consumption of methyl-H₄SPT.

-

Calculate the initial velocity of the reaction from the linear phase of the absorbance change.

-

Perform the assay at varying substrate concentrations to determine Km and Vmax values.

Isotopic Labeling to Trace C₁ Transfer

Isotopic tracers, such as ¹³C or ¹⁴C-labeled substrates, are powerful tools for elucidating the flow of one-carbon units through the methanogenic pathway.[3][4]

Workflow:

-

Substrate Labeling: Grow methanogenic cultures in the presence of a ¹³C or ¹⁴C-labeled C₁ substrate (e.g., ¹³CH₃OH, ¹³CO₂).

-

Time-Course Sampling: Collect cell samples and supernatant at different time points during growth.

-

Metabolite Extraction: Quench metabolic activity and extract intracellular metabolites.

-

Analysis: Analyze the isotopic enrichment of key intermediates (e.g., H₄SPT derivatives, coenzyme M derivatives) using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Flux Analysis: Use the isotopic labeling data to calculate the rates of C₁ transfer through the different steps of the pathway.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

Caption: The central role of the Tetrahydrothis compound (H₄SPT) cycle in methanogenesis.

Caption: A typical workflow for the purification of H₄SPT-dependent enzymes.

Caption: Experimental workflow for isotopic tracer analysis of C₁ metabolism.

Conclusion and Future Directions

Tetrahydrothis compound stands as a cornerstone of C₁ metabolism in a significant portion of the methanogenic world. While the fundamental steps of the H₄SPT-dependent pathway have been elucidated, this guide highlights the critical need for more detailed quantitative and mechanistic studies. Future research should focus on:

-

Determining the specific kinetic parameters of all enzymes in the H₄SPT pathway to enable accurate metabolic modeling.

-

Elucidating the regulatory mechanisms that control the flux of C₁ units through this pathway.

-

Developing specific inhibitors targeting key enzymes in the H₄SPT cycle, which could have applications in controlling methane emissions from various sources.

By addressing these research gaps, the scientific community can gain a more complete understanding of methanogenesis and unlock its potential for both biotechnological applications and environmental management.

References

- 1. Formylmethanofuran: tetrahydromethanopterin formyltransferase from Methanosarcina barkeri. Identification of N5-formyltetrahydromethanopterin as the product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stable carbon isotope fractionation by methylotrophic methanogenic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable Carbon Isotope Fractionation by Methylotrophic Methanogenic Archaea - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sarcinapterin and its Connection to Coenzyme F420

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sarcinapterin and its intricate relationship with the redox cofactor, coenzyme F420. Both molecules play crucial roles in the metabolic pathways of methanogenic archaea, particularly in one-carbon (C1) transfer reactions. This document delves into their chemical structures, biological functions, and biosynthetic pathways, highlighting the enzymatic link that connects them. Detailed experimental protocols for the extraction, purification, and quantification of coenzyme F420 are provided, alongside a proposed methodology for the study of this compound. Quantitative data is summarized for comparative analysis, and key pathways and workflows are visualized through detailed diagrams to facilitate a deeper understanding of these unique coenzymes.

Introduction

In the realm of microbial metabolism, unique cofactors often underpin novel biochemical capabilities. Among these, the deazaflavin derivative, coenzyme F420, and the pterin-based C1 carrier, this compound, are of significant interest, particularly within the domain of Archaea. Coenzyme F420 is a low-potential electron carrier involved in a variety of redox reactions, including methanogenesis and the biosynthesis of certain antibiotics. This compound, a derivative of tetrahydromethanopterin, functions as a carrier of C1 units at various oxidation states, essential for methanogenesis.

The connection between these two seemingly distinct molecules lies within their biosynthesis in specific methanogens, such as members of the Methanococcales and Methanosarcinales. These organisms possess homologous enzymes that catalyze the addition of α-linked L-glutamate residues to both coenzyme F420 and tetrahydromethanopterin, yielding modified forms of these cofactors. This enzymatic link suggests a coordinated regulation and functional interplay between these two vital metabolic components. This guide aims to provide a detailed technical resource for researchers exploring the biochemistry of these coenzymes and their potential applications.

Chemical Structures and Physicochemical Properties

This compound and its Precursor, Tetrahydromethanopterin

This compound is a modified form of 5,6,7,8-tetrahydromethanopterin (H4MPT). The core structure of H4MPT is a pterin (B48896) ring system linked to a side chain containing ribofuranosyl, a phosphate (B84403) group, and a 2-hydroxyglutaric acid moiety. In this compound, an α-linked L-glutamate residue is attached to the 2-hydroxyglutaric acid of H4MPT.

-

Systematic Name of this compound Synthase: tetrahydromethanopterin:alpha-L-glutamate ligase (ADP-forming)[1]

At present, detailed experimentally determined physicochemical properties for this compound are not widely available in the literature. However, properties can be inferred from its precursor, tetrahydromethanopterin.

Coenzyme F420

Coenzyme F420 is a 7,8-didemethyl-8-hydroxy-5-deazariboflavin derivative. Its structure consists of a deazaflavin chromophore (F0), a phospholactyl group, and a polyglutamate tail. The length of this tail can vary between species. In some methanogens, a terminal α-linked glutamate (B1630785) can be added to the γ-linked glutamate chain.

| Property | Value | Reference |

| Molar Mass (F420-2) | ~772 g/mol | N/A |

| Extinction Coefficient (at 420 nm) | 25.9 mM⁻¹ cm⁻¹ | [2] |

| Redox Potential | -340 mV | N/A |

| Absorbance Maximum (oxidized form) | 420 nm | [3] |

| Fluorescence Emission Maximum | 470 nm (excitation at 420 nm) | [4] |

Biological Function

This compound and Tetrahydromethanopterin: C1 Carriers in Methanogenesis

Tetrahydromethanopterin and its derivative, this compound, are central to the process of methanogenesis, where they act as carriers for one-carbon units at different oxidation levels (formyl, methenyl, methylene (B1212753), and methyl). The addition of the α-linked glutamate to form this compound is thought to be important for cofactor retention within the cell and for specific recognition by the enzymes of the methanogenic pathway. The C1-carrying reactions on H4MPT are energetically more favorable for both the reduction of CO2 and the oxidation of methyl groups compared to the analogous reactions involving tetrahydrofolate (H4F) in other organisms.[5]

Coenzyme F420: A Low-Potential Hydride Carrier

Coenzyme F420 is a key redox cofactor in methanogens and some bacteria. It functions as a two-electron hydride carrier, similar to NAD(P)H, but with a significantly lower redox potential. This property allows it to participate in redox reactions that are thermodynamically challenging. In methanogenesis, reduced F420 (F420H2) is the electron donor for the reduction of methenyl-H4MPT to methylene-H4MPT. Beyond methanogenesis, F420-dependent enzymes are involved in various metabolic processes, including antibiotic biosynthesis and the activation of anti-tuberculosis pro-drugs.

Biosynthetic Pathways

The biosynthetic pathways of this compound and the α-glutamylated form of coenzyme F420 converge at the point of glutamate ligation. This shared enzymatic step underscores their interconnectedness in methanogenic archaea.

Biosynthesis of Tetrahydrothis compound

The biosynthesis of this compound begins with the formation of its precursor, tetrahydromethanopterin. The final step is the ATP-dependent ligation of an α-L-glutamate residue to tetrahydromethanopterin, a reaction catalyzed by tetrahydrothis compound synthase (MptN).

Biosynthesis of Coenzyme F420 and its α-Glutamylation

The biosynthesis of coenzyme F420 starts from GTP and tyrosine, leading to the formation of the deazaflavin core, F0. Subsequently, a phospholactyl group and a poly-γ-glutamate tail are added. In methanogens like Methanococcus jannaschii, a further modification occurs where an α-L-glutamate is added to the terminal γ-glutamate of F420-2, catalyzed by γ-F420-2:α-L-glutamate ligase (CofF), a homolog of MptN.

Experimental Protocols

Extraction and Purification of Coenzyme F420

This protocol is adapted from established methods for the isolation of coenzyme F420 from microbial sources.

5.1.1. Cell Lysis

-

Harvest microbial cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing lysozyme (B549824) and DNase I).

-

Incubate on ice to allow for enzymatic lysis.

-

Further disrupt cells by sonication.

-

Centrifuge to pellet cell debris and collect the supernatant.

5.1.2. Solid-Phase Extraction (SPE)

-

Equilibrate an anion exchange SPE cartridge with a low-salt buffer.

-

Load the cell lysate supernatant onto the cartridge.

-

Wash the cartridge with a series of buffers to remove unbound proteins and other impurities.

-

Elute the bound coenzyme F420 using a high-salt buffer.

5.1.3. High-Performance Liquid Chromatography (HPLC)

-

Further purify the eluted fraction by reversed-phase HPLC.

-

Use a C18 column with a gradient of an ion-pairing agent (e.g., tetrabutylammonium (B224687) bromide) in a suitable buffer system.

-

Monitor the eluate using a fluorescence detector (excitation at 420 nm, emission at 470 nm).

-

Collect the fractions corresponding to the F420 peak.

Proposed Protocol for Tetrahydrothis compound Synthase Assay

This proposed assay is based on the known reaction catalyzed by tetrahydrothis compound synthase.

5.2.1. Reaction Mixture

-

Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Tetrahydromethanopterin (substrate)

-

L-Glutamate (substrate)

-

ATP (cofactor)

-

MgCl2 (cofactor for ATP)

-

Purified tetrahydrothis compound synthase (enzyme)

5.2.2. Assay Procedure

-

Combine all reaction components except the enzyme in a microcentrifuge tube and pre-incubate at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the enzyme.

-

Incubate for a defined period.

-

Stop the reaction by heat inactivation or addition of a quenching agent (e.g., acid).

-

Analyze the formation of this compound and/or the consumption of ATP.

5.2.3. Detection

-

HPLC: Separate the reaction mixture using a suitable HPLC method (e.g., ion-exchange or reversed-phase) and detect the this compound product, likely by fluorescence or UV absorbance, comparing retention times to a standard if available.

-

Coupled Enzyme Assay: Couple the production of ADP to a kinase cascade that results in the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Quantitative Data

Coenzyme F420 Content in Methanogens

The intracellular concentration of coenzyme F420 can vary depending on the methanogenic species and growth conditions.

| Organism | Growth Substrate | F420 Concentration (nmol/g dry weight) | Reference |

| Methanobacterium bryantii | H2/CO2 | 1840 - 3650 | |

| Methanosarcina barkeri | Methanol | 840 - 1540 | |

| Methanosarcina barkeri | Acetate | ~500 |

Kinetic Parameters of F420-Dependent Enzymes

The study of F420-dependent enzymes reveals insights into their catalytic mechanisms.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| F420H2:NADP+ Oxidoreductase (Fno) | Archaeoglobus fulgidus | F0 | ~2.5 | N/A | |

| F420H2:NADP+ Oxidoreductase (Fno) | Archaeoglobus fulgidus | NADPH | ~15 | N/A |

Note: F0 is the deazaflavin core of F420 and is often used as a substrate analog in kinetic studies.

Conclusion

This compound and coenzyme F420 represent fascinating examples of the diverse cofactor chemistry employed by methanogenic archaea. Their biosynthetic linkage through homologous glutamate ligases points to a coordinated functional relationship in C1 metabolism. While coenzyme F420 has been more extensively studied, further research into the specific roles and properties of this compound is warranted. The experimental protocols and data presented in this guide provide a foundation for researchers to delve deeper into the biochemistry of these unique molecules, potentially uncovering new enzymatic mechanisms and metabolic capabilities with applications in biotechnology and drug development. The distinct metabolic pathways involving these cofactors in methanogens, which are absent in humans, may present novel targets for antimicrobial strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Purification and characterization of the methylene tetrahydromethanopterin dehydrogenase MtdB and the methylene tetrahydrofolate dehydrogenase FolD from Hyphomicrobium zavarzinii ZV580 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mavmatrix.uta.edu [mavmatrix.uta.edu]

- 4. Evidence of Negative Cooperativity and Half-Site Reactivity within an F420-Dependent Enzyme: Kinetic Analysis of F420H2:NADP(+) Oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrosarcinapterin synthase, systematically known as tetrahydromethanopterin:α-L-glutamate ligase (EC 6.3.2.33), is a crucial enzyme in the biosynthesis of 5,6,7,8-tetrahydrothis compound (B1178067) (H4S), a vital C1 carrier coenzyme in methanogenic archaea. This enzyme, also referred to as MptN or by its gene name MJ0620 in Methanocaldococcus jannaschii, catalyzes the ATP-dependent ligation of L-glutamate to tetrahydromethanopterin (H4MPT).[1] Understanding the function and characteristics of this enzyme is fundamental for elucidating the metabolic pathways of methanogens, which play a significant role in the global carbon cycle. This guide provides a comprehensive overview of the primary literature on Tetrahydrothis compound synthase, focusing on its biochemical properties, experimental protocols, and its role in the biosynthesis of H4S.

Enzymatic Reaction and Substrates

Tetrahydrothis compound synthase facilitates the following chemical reaction:

ATP + Tetrahydromethanopterin + L-glutamate ⇌ ADP + Phosphate + 5,6,7,8-Tetrahydrothis compound [1]

The enzyme belongs to the ATP-grasp superfamily of amide bond-forming ligases.[1] The reaction involves the formation of an amide bond between the α-carboxyl group of L-glutamate and the amino group of the p-aminobenzyl ether moiety of tetrahydromethanopterin.

Quantitative Data

The following table summarizes the available quantitative data for Tetrahydrothis compound synthase from Methanocaldococcus jannaschii. The primary source of this data is the foundational study by Li et al. (2003).

| Parameter | Value | Conditions | Source |

| Specific Activity | |||

| with ATP | 0.012 µmol/min per mg | 60°C, pH 7.0 | Li et al., 2003 |

| with GTP | 0.011 µmol/min per mg | 60°C, pH 7.0 | Li et al., 2003 |

| Substrate Specificity | |||

| Tetrahydromethanopterin (H4MPT) | Active | Standard Assay | Li et al., 2003 |

| Methanopterin (MPT) | No activity detected | Standard Assay | Li et al., 2003 |

| Aniline | No activity detected | Standard Assay | Li et al., 2003 |

| Nucleotide Requirement | |||

| ATP | Required | Standard Assay | Li et al., 2003 |

| GTP | Can substitute for ATP | Standard Assay | Li et al., 2003 |

| Kinetic Parameters | |||

| Km (H4MPT) | Not Reported | ||

| Km (L-glutamate) | Not Reported | ||

| Km (ATP/GTP) | Not Reported | ||

| Vmax | Not Reported |

Experimental Protocols

The following are detailed methodologies for key experiments involving Tetrahydrothis compound synthase, based on the primary literature.

Recombinant Expression and Purification of Tetrahydrothis compound Synthase (MJ0620)

This protocol describes the heterologous expression of the mptN gene (MJ0620) from M. jannaschii in E. coli and subsequent purification of the recombinant protein.

a. Gene Cloning and Expression Vector Construction:

-

The MJ0620 open reading frame is amplified from M. jannaschii genomic DNA via PCR.

-

The PCR product is cloned into an appropriate expression vector (e.g., a pET vector) containing a suitable tag for purification (e.g., a His-tag).

-

The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

b. Protein Expression:

-

A single colony of the transformed E. coli is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight.

-

The starter culture is used to inoculate a larger volume of LB medium.

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

The culture is further incubated at a suitable temperature (e.g., 16-37°C) for a defined period (e.g., 4-16 hours) to allow for protein expression.

c. Cell Lysis and Protein Purification:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 300 mM NaCl and protease inhibitors).

-

Cells are lysed by sonication or using a French press.

-

The lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the soluble recombinant protein is purified using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

-

The protein is eluted from the column using an appropriate elution buffer (e.g., lysis buffer containing a high concentration of imidazole).

-

The purified protein is dialyzed against a storage buffer and its concentration is determined.

Tetrahydrothis compound Synthase Activity Assay

This assay measures the formation of tetrahydrothis compound from tetrahydromethanopterin and L-glutamate.

a. Reaction Mixture:

-

50 mM TES buffer, pH 7.0

-

100 mM KCl

-

10 mM MgCl2

-

5 mM Dithiothreitol (DTT)

-

5 mM ATP or GTP

-

5 mM L-glutamate

-

86 µM Tetrahydromethanopterin (H4MPT)

-

Purified Tetrahydrothis compound synthase (e.g., 10-20 µg)

b. Assay Procedure:

-

The reaction is initiated by the addition of the enzyme to the pre-warmed reaction mixture.

-

The reaction is incubated at 60°C for a specific time (e.g., 30 minutes).

-

The reaction is stopped, for example, by heat inactivation or the addition of a quenching agent.

c. Product Analysis:

-

The product, tetrahydrothis compound, is often converted to a more stable, fluorescent derivative for detection.

-

The reaction mixture can be treated with a mild oxidant (e.g., iodine) to convert the tetrahydropterin (B86495) species to their aromatic forms.

-

The derivatized products are then analyzed by high-performance liquid chromatography (HPLC) with fluorescence detection. The retention time of the product is compared to that of a known standard.

Mandatory Visualizations

Biosynthetic Pathway of Tetrahydrothis compound

Caption: Biosynthesis of Tetrahydrothis compound from H4MPT and L-glutamate.

Experimental Workflow for Activity Assay

Caption: Workflow for the Tetrahydrothis compound synthase activity assay.

Conclusion

Tetrahydrothis compound synthase represents a key enzymatic step in the unique metabolic pathways of methanogenic archaea. While the primary literature provides a solid foundation for understanding its function, further research is needed to fully elucidate its kinetic properties, regulatory mechanisms, and three-dimensional structure. The information and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, enzymology, and drug development, facilitating further investigation into this important enzyme and its role in microbial metabolism.

References

The Role of Glutamate Ligase in Tetrahydrosarcinapterin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrosarcinapterin (H₄SPT) is a crucial C₁ carrier coenzyme in methanogenic archaea, playing a role analogous to tetrahydrofolate in other domains of life. The final step in its biosynthesis, the addition of a glutamate (B1630785) moiety to tetrahydromethanopterin (H₄MPT), is catalyzed by the enzyme tetrahydromethanopterin:α-L-glutamate ligase, also known as MptN. This enzyme belongs to the ATP-grasp superfamily of ligases. Understanding the function and mechanism of MptN is critical for comprehending the unique metabolic pathways in these archaea, and it may present novel targets for antimicrobial drug development. This technical guide provides an in-depth analysis of the glutamate ligase activity in H₄SPT synthesis, including the biosynthetic pathway, enzymatic mechanism, quantitative data on related enzymes, and detailed experimental protocols for enzyme characterization.

Introduction to Tetrahydrothis compound and its Biosynthesis

Methanogenic archaea utilize a unique set of coenzymes for the reduction of carbon dioxide to methane (B114726). Tetrahydrothis compound (H₄SPT) is a derivative of tetrahydromethanopterin (H₄MPT) and functions as a carrier of one-carbon units at various oxidation levels. The key structural difference between H₄SPT and H₄MPT is the presence of an α-linked L-glutamate residue at the terminus of the ribityl side chain of H₄MPT. This seemingly minor modification is critical for the coenzyme's function in methanogenesis.

The biosynthesis of H₄SPT from H₄MPT is a single enzymatic step catalyzed by tetrahydromethanopterin:α-L-glutamate ligase (MptN). In the hyperthermophilic marine archaeon Methanocaldococcus jannaschii, this enzyme is encoded by the gene MJ0620.[1] MptN is a member of the ATP-grasp superfamily, a diverse group of enzymes that utilize ATP to catalyze the formation of amide bonds.[1]

The Glutamate Ligase MptN and its Enzymatic Reaction

The core function of MptN is to ligate L-glutamate to the terminal carboxyl group of the 2-hydroxyglutaric acid moiety of H₄MPT. This reaction is dependent on the hydrolysis of ATP to ADP and inorganic phosphate, which provides the necessary energy for the formation of the new amide bond.

The overall reaction can be summarized as follows:

H₄MPT + L-glutamate + ATP → H₄SPT + ADP + Pi

The ATP-Grasp Mechanism

Enzymes of the ATP-grasp superfamily share a common catalytic mechanism for amide bond formation. The reaction proceeds through the formation of a high-energy acylphosphate intermediate. In the case of MptN, the carboxyl group of the 2-hydroxyglutaric acid of H₄MPT attacks the γ-phosphate of ATP, forming an acylphosphate intermediate and releasing ADP. This activated carboxyl group is then susceptible to nucleophilic attack by the amino group of L-glutamate, resulting in the formation of an amide bond and the release of inorganic phosphate.

Quantitative Data

As of the latest available literature, specific kinetic parameters for the MptN (MJ0620) enzyme from Methanocaldococcus jannaschii have not been published. However, kinetic data is available for a closely related and homologous enzyme from the same organism, γ-F₄₂₀-2:α-L-glutamate ligase (CofF, encoded by MJ1001), which also belongs to the ATP-grasp superfamily and catalyzes a similar glutamate ligation reaction in the biosynthesis of coenzyme F₄₂₀. This data provides a valuable reference for estimating the potential kinetic properties of MptN.

Table 1: Kinetic Parameters for CofF (γ-F₄₂₀-2:α-L-glutamate ligase) from M. jannaschii

| Parameter | Value | Substrate |

| Km | 1.2 ± 0.3 µM | γ-F₄₂₀-2 |

| Vmax | 0.72 ± 0.1 nmol/min per mg | γ-F₄₂₀-2 |

Note: This data is for the homologous enzyme CofF and should be used as an approximation for MptN.

Experimental Protocols

Heterologous Expression and Purification of Recombinant MptN

This protocol is adapted from methods successfully used for the expression and purification of other recombinant proteins from Methanocaldococcus jannaschii.

4.1.1. Gene Cloning and Expression Vector Construction

-

Amplify the mptN (MJ0620) gene from M. jannaschii genomic DNA using PCR with primers containing suitable restriction sites (e.g., NdeI and XhoI).

-

Digest the PCR product and a pET-based expression vector (e.g., pET-28a, which provides an N-terminal His₆-tag) with the corresponding restriction enzymes.

-

Ligate the digested gene into the expression vector and transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

4.1.2. Protein Expression

-

Inoculate a single colony of transformed E. coli into LB medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a) and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C to enhance soluble protein expression.

-

Harvest the cells by centrifugation.

4.1.3. Protein Purification

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged MptN protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein fractions by SDS-PAGE.

-

For further purification and buffer exchange, perform size-exclusion chromatography.

Assay for Tetrahydromethanopterin:α-L-glutamate Ligase Activity

This protocol is based on the published assay for MptN (MJ0620) activity.

4.2.1. Reaction Mixture Prepare a 100 µl reaction mixture containing:

-

50 mM TES/Na⁺ buffer (pH 7.0)

-

110 mM KCl

-

5.5 mM L-glutamate

-

5.5 mM ATP

-

10 mM MgCl₂

-

5 mM DTT

-

86 µM H₄MPT (substrate)

-

12 µg purified recombinant MptN protein

4.2.2. Assay Procedure

-

Combine all reaction components except the enzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at 60°C for 5 minutes.

-

Initiate the reaction by adding the purified MptN enzyme.

-

Incubate the reaction at 60°C for 30 minutes.

-

Terminate the reaction by adding EDTA to a final concentration of 20 mM or by heat inactivation.

4.2.3. Product Analysis

-

The formation of H₄SPT can be analyzed by reverse-phase HPLC. The product will have a different retention time compared to the H₄MPT substrate.

-

Alternatively, the reaction can be monitored by measuring the production of ADP using a coupled enzyme assay (e.g., with pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, monitoring the decrease in NADH absorbance at 340 nm).

Visualizations

Signaling Pathways and Logical Relationships

Caption: Biosynthesis of Tetrahydrothis compound from Tetrahydromethanopterin.

Caption: The two-step ATP-grasp mechanism of MptN.

Experimental Workflow

Caption: Workflow for the characterization of recombinant MptN.

Conclusion and Future Perspectives

The glutamate ligase MptN plays a vital and specific role in the biosynthesis of the essential coenzyme tetrahydrothis compound in methanogenic archaea. Its membership in the ATP-grasp superfamily provides a framework for understanding its catalytic mechanism. While detailed kinetic data for MptN is still forthcoming, the information available for homologous enzymes, coupled with the experimental protocols outlined in this guide, provides a solid foundation for further research.

Future studies should focus on determining the specific kinetic parameters of MptN to allow for a more complete understanding of its catalytic efficiency and regulation. Furthermore, structural studies of MptN, both alone and in complex with its substrates, would provide invaluable insights into its active site architecture and the molecular basis of substrate recognition. Given the essential role of H₄SPT in methanogenesis, MptN represents a potential target for the development of novel inhibitors that could specifically target these microorganisms, with potential applications in controlling methane emissions or as novel antimicrobial agents.

References

Unveiling the Chemical Landscape of Tetrahydrosarcinapterin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive exploration of the chemical properties of Tetrahydrosarcinapterin (H4SPT), a crucial C1 carrier coenzyme in the metabolic pathways of methanogenic archaea. This document is intended for researchers, scientists, and drug development professionals engaged in the study of microbial metabolism and enzyme kinetics. While extensive research exists on related pterin (B48896) cofactors, specific quantitative data for Tetrahydrothis compound remains an area of active investigation. This guide consolidates the current understanding, drawing parallels from analogous compounds, and outlines detailed experimental protocols to facilitate further research.

Core Chemical Properties

Tetrahydrothis compound is a derivative of tetrahydromethanopterin (H4MPT), distinguished by the presence of a glutamyl group attached to the ribose of the side chain. This modification is characteristic of the Methanosarcinales order of methanogens. While specific experimental values for H4SPT are not widely published, the fundamental chemical properties can be inferred from the behavior of its core pterin structure and related compounds.

Table 1: Physicochemical Properties of Tetrahydrothis compound and Related Compounds

| Property | Tetrahydrothis compound (H4SPT) | Tetrahydromethanopterin (H4MPT) | Tetrahydrobiopterin (BH4) |

| Molecular Formula | C36H50N7O19P | C31H45N6O16P | C9H15N5O3 |

| Molecular Weight | 915.78 g/mol (as free acid) | 812.69 g/mol (as free acid) | 241.25 g/mol |

| Solubility | Expected to be soluble in aqueous buffers. | Soluble in aqueous buffers. | Soluble in aqueous solutions, particularly at acidic pH. |

| Stability | Presumed to be sensitive to oxidation, pH, and temperature, similar to other tetrahydropterins. Specific data is not available. | Sensitive to oxidation. | Unstable in neutral and alkaline solutions; stabilized by antioxidants and low temperatures. |

| Redox Potential | Not experimentally determined. Expected to have a redox potential suitable for C1 carrier functions. | Not experimentally determined. | The redox potential of the pterin ring is crucial for its role as an electron donor. |

Note: The molecular formula and weight for Tetrahydrothis compound are calculated based on its known structure as a glutamyl derivative of H4MPT. Other properties are extrapolated from closely related compounds due to a lack of specific experimental data for H4SPT in the public domain.

Role in Methanogenesis

Tetrahydrothis compound is a central coenzyme in the aceticlastic and methylotrophic pathways of methanogenesis, where it serves as a carrier of one-carbon units at various oxidation states (formyl, methenyl, methylene, and methyl).

Aceticlastic Methanogenesis Pathway

In the aceticlastic pathway, the methyl group of acetate (B1210297) is transferred to H4SPT to form methyl-H4SPT. This is a key step preceding the reduction of the methyl group to methane (B114726).

Methylotrophic Methanogenesis Pathway

In methylotrophic methanogenesis, C1 compounds like methanol (B129727) are utilized. The methyl group is transferred to H4SPT, forming methyl-H4SPT, which then enters the final steps of methane formation.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of Tetrahydrothis compound are not extensively documented in publicly available literature. The following sections provide hypothetical protocols based on established methods for analogous pterin-containing coenzymes. These should be considered as starting points for methodological development.

Enzymatic Synthesis and Purification of Tetrahydrothis compound

This protocol outlines a potential enzymatic approach for the in vitro synthesis and purification of H4SPT, leveraging the enzymes from the biosynthetic pathway.

Methodology:

-

Heterologous Expression and Purification of Tetrahydrothis compound Synthase:

-

The gene encoding tetrahydrothis compound synthase from a Methanosarcina species can be cloned into an appropriate expression vector (e.g., pET series) with a purification tag (e.g., His-tag).

-

The protein is then overexpressed in a suitable E. coli strain (e.g., BL21(DE3)).

-

Purification is achieved using affinity chromatography (e.g., Ni-NTA), followed by size-exclusion chromatography for polishing.

-

-

Enzymatic Synthesis:

-

A reaction mixture is prepared containing purified tetrahydromethanopterin (H4MPT), L-glutamate, ATP, MgCl2, and a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

The reaction is initiated by the addition of purified tetrahydrothis compound synthase.

-

The mixture is incubated at a temperature optimal for the enzyme's activity (typically 37-55°C for enzymes from mesophilic or thermophilic methanogens, respectively).

-

-

Purification of Tetrahydrothis compound:

-

The reaction is stopped, and the protein is removed (e.g., by ultrafiltration).

-

The resulting solution is loaded onto an anion-exchange chromatography column (e.g., DEAE-Sepharose).

-

H4SPT is eluted using a salt gradient (e.g., NaCl or KCl).

-

Fractions containing H4SPT (monitored by UV absorbance at ~290 nm) are pooled.

-

The pooled fractions are desalted and concentrated using gel filtration chromatography or ultrafiltration.

-

The final product is lyophilized for storage.

-

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of pterin cofactors. The following is a proposed method for the analysis of H4SPT.

Table 2: Proposed LC-MS/MS Parameters for Tetrahydrothis compound Analysis

| Parameter | Proposed Value/Condition |

| Chromatography | |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient from low to high organic phase to elute H4SPT. |

| Flow Rate | 0.2-0.4 mL/min |

| Column Temperature | 30-40°C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]+ corresponding to the exact mass of H4SPT. |

| Product Ions (m/z) | To be determined by fragmentation analysis of a purified standard. |

| Collision Energy | To be optimized for characteristic fragmentation. |

Sample Preparation:

Due to the inherent instability of tetrahydropterins, sample preparation is critical.

-

Samples should be extracted in an acidic buffer containing antioxidants (e.g., dithiothreitol (B142953) or ascorbic acid).

-

Proteins should be precipitated using a suitable agent (e.g., trichloroacetic acid or methanol).

-

The supernatant should be immediately analyzed or stored at -80°C.

Spectroscopic Data

Detailed and publicly available NMR and mass spectrometry data specifically for Tetrahydrothis compound are scarce. Research in this area is required to fully characterize this important coenzyme.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be invaluable for the structural elucidation and confirmation of synthesized H4SPT. Based on the known structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the pterin ring protons, the ribose side chain, and the glutamyl moiety.

-

¹³C NMR: Resonances for the carbon atoms of the pterin core, the sugar, and the amino acid.

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the elemental composition of H4SPT. Tandem MS (MS/MS) would provide fragmentation patterns that can be used for structural verification and for developing quantitative LC-MS/MS methods.

Future Directions

The chemical and physical properties of Tetrahydrothis compound present a significant area for future research. Key areas that require investigation include:

-

Quantitative Stability Studies: Determining the stability of H4SPT under various pH, temperature, and oxidative stress conditions.

-

Redox Potential Measurement: Experimentally determining the redox potential to better understand its role in C1 transformations.

-

Detailed Spectroscopic Characterization: Acquisition and publication of high-resolution ¹H and ¹³C NMR and MS/MS spectra.

-

Development of Robust Analytical Methods: Optimization and validation of sensitive and specific methods for the quantification of H4SPT in biological samples.

This technical guide serves as a foundational resource for researchers embarking on the study of Tetrahydrothis compound. The provided information and proposed methodologies aim to stimulate further investigation into the chemical intricacies of this vital methanogenic coenzyme.

Initial Characterization of Sarcinapterin: A Novel Pterin-Class Inhibitor

Disclaimer: The molecule "Sarcinapterin" as a therapeutic agent is a hypothetical construct for this technical guide. While the name is derived from the known coenzyme "tetrahydrothis compound," the data, pathways, and protocols described below are representative examples for the initial characterization of a novel investigational compound and are not based on established experimental results for a real molecule with this name.

This document provides a technical overview of the initial physicochemical and in vitro characterization of this compound, a novel synthetic pterin (B48896) derivative. Pterins are a class of heterocyclic compounds, structurally composed of a pteridine (B1203161) ring system, which are integral to diverse biological functions.[1][2] this compound has been designed to modulate cellular signaling pathways implicated in oncogenesis.

Physicochemical Properties

This compound was synthesized as a stable, crystalline solid. Its fundamental physicochemical properties were determined to establish a baseline for solubility, stability, and potential for passive diffusion across cell membranes. The results are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Method |

| Molecular Formula | C₁₅H₁₄N₆O₄ | High-Resolution Mass Spectrometry |

| Molecular Weight | 354.32 g/mol | Calculated from Formula |

| Aqueous Solubility (PBS, pH 7.4) | 15.8 µg/mL | HPLC-UV Quantification |

| LogP (Octanol/Water) | 2.15 | Shake-Flask Method |

| pKa (Acidic) | 6.8 | Potentiometric Titration |

| pKa (Basic) | 2.5 | Potentiometric Titration |

In Vitro Biological Activity

The primary biological activity of this compound was assessed through its anti-proliferative effects on a panel of human cancer cell lines and its inhibitory action on a specific molecular target, the c-Jun N-terminal kinase (JNK1), a key component of cellular stress-response pathways.

The half-maximal inhibitory concentration (IC₅₀) was determined for three distinct cancer cell lines after 72 hours of continuous exposure to this compound. The compound demonstrated potent dose-dependent inhibition of cell growth across all tested lines.

Table 2: Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (nM) |

| A549 | Non-Small Cell Lung Cancer | 125 |

| MCF-7 | Breast Adenocarcinoma | 210 |

| U-87 MG | Glioblastoma | 95 |

To elucidate its mechanism of action, this compound was screened against a panel of protein kinases. It was identified as a potent and selective inhibitor of JNK1.

Table 3: Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ (nM) |

| JNK1 | 35 |

| p38α | 1,250 |

| ERK2 | > 10,000 |

| CDK2 | > 10,000 |

Signaling Pathway Modulation

This compound is hypothesized to exert its anti-proliferative effects by directly inhibiting the JNK signaling pathway. This pathway is a critical mediator of cellular responses to stress signals, such as inflammatory cytokines and UV radiation, and its dysregulation is linked to cell proliferation and survival in various cancers. The diagram below illustrates the proposed mechanism of action.

Caption: Proposed mechanism of this compound action via inhibition of the JNK signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments performed during the initial characterization of this compound.

This protocol outlines the procedure for determining the IC₅₀ of this compound in cancer cell lines.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2X serial dilution series in culture medium, ranging from 200 µM to 0.1 nM.

-

Treatment: Remove medium from cells and add 100 µL of the diluted this compound solutions (or vehicle control, 0.1% DMSO) to the respective wells.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC₅₀ value.

This protocol describes a fluorescence-based assay to measure the inhibitory activity of this compound against JNK1.

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of recombinant JNK1 enzyme, a fluorescently-labeled peptide substrate, and ATP.

-

Compound Dilution: Create a 10-point, 3-fold serial dilution of this compound in DMSO, then dilute further in assay buffer.

-

Reaction Setup: In a 384-well plate, add 5 µL of diluted this compound or vehicle control. Add 10 µL of the JNK1 enzyme/substrate mixture.

-

Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution (at the Kₘ concentration).

-

Incubation: Allow the reaction to proceed for 60 minutes at room temperature, protected from light.

-

Reaction Termination: Stop the reaction by adding 25 µL of a termination buffer containing EDTA.

-

Data Acquisition: Measure the fluorescence signal corresponding to the phosphorylated and unphosphorylated substrate pools using a suitable plate reader.

-

Analysis: Calculate the percent inhibition for each concentration relative to controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Experimental Workflow Overview

The overall workflow for the initial characterization of a novel compound like this compound follows a logical progression from synthesis to detailed biological assessment.

Caption: High-level workflow for the initial characterization of this compound.

References

Understanding the enzymatic reaction of Tetrahydrosarcinapterin synthase

An In-depth Technical Guide to Tetrahydrosarcinapterin Synthase

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Tetrahydrothis compound synthase (EC 6.3.2.33), a crucial enzyme in the biosynthesis of the C1 carrier coenzyme 5,6,7,8-tetrahydrothis compound (B1178067). The guide details the enzyme's core biochemical reaction, its integral role within methanogenic pathways, and presents generalized experimental protocols for its study. Due to its specificity to methanogenic archaea, this enzyme represents a potential target for the development of specific metabolic inhibitors.

The Enzymatic Reaction: Core Functionality

Tetrahydrothis compound synthase, systematically named tetrahydromethanopterin:alpha-L-glutamate ligase (ADP-forming), catalyzes the ATP-dependent ligation of L-glutamate onto tetrahydromethanopterin (H₄MPT)[1]. This reaction forms a γ-glutamyl linkage, yielding 5,6,7,8-tetrahydrothis compound (H₄S), a key coenzyme in methanogenesis[1].

The overall balanced chemical equation is: ATP + Tetrahydromethanopterin + L-glutamate ⇌ ADP + Phosphate + 5,6,7,8-tetrahydrothis compound[1]

This single enzymatic step is responsible for the structural difference between H₄MPT and H₄S, the latter being a functional analogue found primarily in the order Methanosarcinales[2].

Role in Metabolic Pathways

Tetrahydrothis compound (H₄S) and its analogue tetrahydromethanopterin (H₄MPT) are essential C1 carriers in all three major methanogenic pathways: hydrogenotrophic, aceticlastic, and methylotrophic[3]. These coenzymes accept a formyl group near the beginning of the pathway and sequentially carry the one-carbon unit through various reduction states until it is ultimately transferred to coenzyme M, leading to methane (B114726) formation. The synthase's role is therefore foundational, providing the necessary coenzyme for the central carbon-shuffling pathway of methanogenesis.

Quantitative Enzyme Kinetics

Specific kinetic parameters (Kₘ, kcat, Vmax) for Tetrahydrothis compound synthase are not extensively documented in publicly available literature. However, analysis of such parameters is critical for understanding substrate affinity, catalytic efficiency, and potential inhibitor interactions. Below is a standard table format for presenting such data once it is determined experimentally.

| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Optimal Conditions |

| Tetrahydromethanopterin | TBD | TBD | TBD | pH, Temp, Cations |

| L-Glutamate | TBD | TBD | TBD | |

| ATP | TBD | TBD | TBD | |

| Inhibitor (Example) | Ki (µM) | Type of Inhibition | ||

| Substrate Analogue X | TBD | TBD |

TBD: To Be Determined experimentally.

Experimental Protocols

The following sections outline generalized protocols for the purification and activity assay of Tetrahydrothis compound synthase. These are synthesized from standard biochemical methods for similar enzymes and should be optimized for the specific archaeal species and laboratory conditions.

Enzyme Purification Protocol

This protocol is based on methods used for other biosynthetic enzymes from archaea, such as β-RFAP synthase. All steps should be performed at 4°C unless otherwise specified, and anaerobic conditions may be required if the enzyme is oxygen-sensitive.

-

Cell Lysis:

-

Harvest methanogenic archaeal cells (e.g., Methanosarcina sp.) from culture by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM TES pH 7.0, 10 mM MgCl₂, 2 mM DTT, 5% glycerol) containing protease inhibitors.

-

Lyse cells via sonication or French press.

-

Clarify the lysate by ultracentrifugation to remove cell debris and membranes.

-

-

Anion Exchange Chromatography:

-

Load the soluble lysate onto an anion-exchange column (e.g., Q-Sepharose) equilibrated with the lysis buffer.

-

Wash the column to remove unbound proteins.

-

Elute bound proteins using a linear salt gradient (e.g., 0 to 600 mM KCl in lysis buffer).

-

Collect fractions and assay for synthase activity.

-

-

Hydrophobic Interaction Chromatography (HIC):

-

Pool active fractions and add ammonium (B1175870) sulfate (B86663) to a final concentration that promotes binding (e.g., 1.0 M).

-

Load the sample onto a HIC column (e.g., Phenyl-Sepharose) equilibrated with a high-salt buffer.

-

Elute the enzyme using a decreasing salt gradient.

-

Collect and assay fractions for activity.

-

-

Gel Filtration Chromatography:

-

Concentrate the active fractions from HIC.

-

Load the concentrated sample onto a gel filtration column (e.g., Superdex 200) equilibrated with a final storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 1 mM DTT).

-

Elute the sample to separate proteins by size and remove remaining contaminants.

-

Assess purity via SDS-PAGE. The purified enzyme can be stored at -80°C.

-

Enzyme Activity Assay Protocol

A continuous spectrophotometric coupled assay is a robust method for measuring the activity of ATP-dependent ligases. This proposed assay links the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm. This approach is adapted from assays developed for other synthases.

Principle:

-

Reaction 1 (Synthase): ATP + H₄MPT + L-Glu → ADP + H₄S + Pi

-

Reaction 2 (Pyruvate Kinase): ADP + PEP → ATP + Pyruvate

-

Reaction 3 (Lactate Dehydrogenase): Pyruvate + NADH + H⁺ → Lactate + NAD⁺ (ΔA₃₄₀)

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂.

-

Substrates: ATP, Tetrahydromethanopterin (H₄MPT), L-Glutamate.

-

Coupling System: Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH).

-

Purified Tetrahydrothis compound synthase.

Procedure:

-

Prepare a master mix in the assay buffer containing saturating concentrations of PEP, NADH, PK, and LDH.

-

In a quartz cuvette, combine the master mix with substrates H₄MPT and L-Glutamate.

-

Initiate the background reaction by adding ATP and monitor absorbance at 340 nm until stable.

-

Start the primary reaction by adding a known amount of purified Tetrahydrothis compound synthase.

-

Record the decrease in absorbance at 340 nm over time. The linear rate of NADH oxidation is directly proportional to the synthase activity.

Implications for Drug Development

The metabolic pathways of methanogenic archaea are distinct from those in bacteria, eukaryotes, and other archaea. Enzymes that are unique and essential to these pathways, such as Tetrahydrothis compound synthase, represent promising targets for the development of specific inhibitors.

-

Specificity: As the enzyme and its substrate (H₄MPT) are not found in mammals, inhibitors are likely to have low host toxicity, a desirable trait for antimicrobial agents.

-

Applications:

-

Ruminant Agriculture: Specific inhibition of methanogenesis in the rumen of livestock could reduce methane emissions, a potent greenhouse gas, and potentially improve feed conversion efficiency.

-

Biogas Production: Modulating methanogen activity could be used to optimize the composition and yield of biogas from anaerobic digesters.

-

Human Health: While methanogens in the human gut are not typically pathogenic, their activity has been linked to certain gastrointestinal conditions. Targeted inhibition could serve as a tool for studying their role in the gut microbiome.

-

Future research should focus on high-throughput screening for inhibitors of this enzyme and structural biology studies (X-ray crystallography, Cryo-EM) to enable rational drug design.

References

Methodological & Application

Enzymatic Synthesis of Tetrahydrosarcinapterin: A Detailed Protocol for Researchers

Application Note: This document provides a comprehensive protocol for the enzymatic synthesis of Tetrahydrosarcinapterin (H4SPT), a crucial C1-carrier coenzyme in methanogenic archaea. The synthesis is achieved through the ATP-dependent ligation of L-glutamate to Tetrahydromethanopterin (H4MPT), catalyzed by the enzyme Tetrahydrothis compound synthase (H4MPT:α-L-glutamate ligase). This protocol is intended for researchers in biochemistry, microbiology, and drug development who are investigating methanogenesis, archaeal metabolism, and potential antimicrobial targets.

Overview of the Synthesis Pathway

The enzymatic synthesis of Tetrahydrothis compound is a single-step reaction where the α-carboxyl group of L-glutamate is ligated to the terminal amino group of the p-aminobenzoylglutamate moiety of Tetrahydromethanopterin. This reaction is catalyzed by Tetrahydrothis compound synthase (EC 6.3.2.33) and requires ATP as an energy source, which is hydrolyzed to ADP and inorganic phosphate (B84403).[1][2][3]

The overall reaction is as follows:

ATP + Tetrahydromethanopterin + L-glutamate ⇌ ADP + phosphate + 5,6,7,8-Tetrahydrothis compound[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the enzymatic synthesis of Tetrahydrothis compound, based on studies of the recombinant Tetrahydrothis compound synthase (MptN protein) from Methanococcus jannaschii.

| Parameter | Value | Conditions |

| Substrate Specificity | ||

| L-glutamate | Active | 10 mM |

| D-glutamate | Inactive | 10 mM |

| β-glutamate | Inactive | 10 mM |

| L-aspartate | Inactive | 10 mM |

| L-glutamine | Inactive | 10 mM |

| L-α-aminoadipate | Inactive | 10 mM |

| D,L-2-amino-4-phosphono-butyrate | Inactive | 10 mM |

| Cofactor Requirement | ||

| ATP | Required | |

| GTP | No activity |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of Tetrahydrothis compound.

Recombinant Expression and Purification of Tetrahydrothis compound Synthase (MptN)

This protocol describes the expression and purification of the recombinant MptN protein from E. coli.

Materials:

-

E. coli BL21(DE3) cells carrying the expression vector for the mptN gene (e.g., MJ0620 from M. jannaschii) with a His-tag.

-

Luria-Bertani (LB) medium with appropriate antibiotic for selection.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (B142953) (DTT).

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM DTT.

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT.

-

Ni-NTA affinity chromatography column.

-

Dialysis buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM DTT.

Procedure:

-

Expression:

-

Inoculate a starter culture of the recombinant E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

-

Purification:

-

Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.

-

Wash the column with Wash Buffer to remove unbound proteins.

-

Elute the His-tagged MptN protein with Elution Buffer.

-

Collect the fractions and analyze for the presence of the purified protein by SDS-PAGE.

-

Pool the fractions containing the purified protein and dialyze against Dialysis Buffer overnight at 4°C.

-

Concentrate the purified protein and store at -80°C.

-

Enzymatic Synthesis of Tetrahydrothis compound

This protocol describes the in vitro synthesis of H4SPT using purified MptN enzyme.

Materials:

-

Purified Tetrahydrothis compound synthase (MptN).

-

Tetrahydromethanopterin (H4MPT).

-

L-glutamate.

-

ATP.

-

Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 20 mM MgCl2, 10 mM DTT.

-

HPLC system for product analysis.

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture in a total volume of 100 µL containing:

-

100 mM Tris-HCl (pH 8.0)

-

20 mM MgCl2

-

10 mM DTT

-

5 mM ATP

-

2 mM L-glutamate

-

0.5 mM H4MPT

-

10 µg of purified MptN enzyme

-

-

Incubate the reaction mixture at 50°C for 1 hour.

-

-

Product Analysis:

-

Stop the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge the mixture to precipitate the protein.

-